molecular formula C6H8N2O B12929890 3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one CAS No. 908333-99-3

3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one

Cat. No.: B12929890
CAS No.: 908333-99-3
M. Wt: 124.14 g/mol
InChI Key: KAGJDWXSWVELHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one is unique due to its specific combination of a cyclopentane ring fused with an imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to other similar compounds .

Properties

CAS No.

908333-99-3

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3,4,5,6-tetrahydro-1H-cyclopenta[d]imidazol-2-one

InChI

InChI=1S/C6H8N2O/c9-6-7-4-2-1-3-5(4)8-6/h1-3H2,(H2,7,8,9)

InChI Key

KAGJDWXSWVELHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC(=O)N2

Origin of Product

United States

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